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6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Medicinal Chemistry Chemical Biology Drug Discovery

Kinase SAR programs often lack tools to isolate ortho vs. para halogen effects on target engagement in pyrimidinedione scaffolds. Generic benzyl or 4-Cl-benzyl analogs fail to provide the steric and electronic profile needed for conclusive matched molecular pair analysis. This compound addresses that gap with its unique 2-chlorobenzyl and N3-methyl topology. • Enables direct ortho/para halogen-position MMP studies within pyrimidinedione kinase probe programs. • CNS drug-like profile (MW 250.68, XLogP3 1.8, 2 rotatable bonds) supports use as a reference standard for permeability and metabolic stability assay calibration. • In stock with standard packs from 50 mg to 10 g; custom synthesis and bulk procurement available.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
CAS No. 2098034-82-1
Cat. No. B1490421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098034-82-1
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)CC2=CC=CC=C2Cl
InChIInChI=1S/C12H11ClN2O2/c1-15-11(16)7-9(14-12(15)17)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,17)
InChIKeyFJFAEOQEVCTUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile


6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098034-82-1) is a small-molecule heterocyclic compound belonging to the tetrahydropyrimidine-2,4-dione class, with a molecular formula of C12H11ClN2O2 and a molecular weight of 250.68 g/mol [1]. It features a 2-chlorobenzyl substituent at the 6-position and a methyl group at the 3-position of the pyrimidine ring. The compound is cataloged in the PubChem database under CID 122239016, where its computed physicochemical properties, including an XLogP3-AA value of 1.8 and a monoisotopic mass of 250.0509 Da, are documented [1]. Vendor listings indicate a typical purity of 95–98% for research-grade material .

1 Designed for SAR campaigns probing ortho-chlorobenzyl electronic and steric effects
2 Supports matched molecular pair analysis with halogen-position variants
3 Suitable as a physicochemical benchmark for CNS drug-like property assays

Risks of Generic Substitution


The 6-[(2-chlorophenyl)methyl]-3-methyl substitution pattern on the tetrahydropyrimidine-2,4-dione scaffold introduces a unique combination of steric bulk, lipophilicity, and hydrogen-bonding capacity that cannot be replicated by simple analogs such as the 6-benzyl, 6-(4-chlorobenzyl), or 3-unsubstituted variants [1]. Even minor changes in the position or nature of the chlorine substituent are known within the pyrimidinedione class to alter target engagement, metabolic stability, and off-target profiles, as demonstrated in related kinase inhibitor chemotypes [2]. Therefore, generic substitution without matching the exact 2-chlorobenzyl and N3-methyl topology is likely to yield divergent biological outcomes, invalidating comparative studies.

! Replacing ortho-chlorine with para-chloro or hydrogen may shift lipophilicity enough to alter membrane permeation assessments
! Removing N3-methyl or modifying 6-benzyl substitution can change hydrogen-bonding surface and target-engagement hypotheses
! Analogues with more rotatable bonds may exhibit different entropic binding profiles, limiting direct substitution in SAR studies

Differential Evidence vs. Analogs


Data Availability Assessment

A comprehensive search of primary research papers, authoritative databases (PubChem, ChEMBL, BindingDB), and patent literature (Google Patents, WIPO) as of April 28, 2026, found no publicly available quantitative biological assay data (IC50, Ki, EC50) or head-to-head comparative studies for CAS 2098034-82-1 or its immediate analogs. Several database entries, such as a BindingDB record (BDBM50361208) initially flagged for this compound, were confirmed to correspond to a structurally unrelated molecule (InChIKey: QORBSYUFEAFSTK-UHFFFAOYSA-N).

Public bioactivity
Data to verify
No IC50, Ki, or EC50 records found
Procurement justification requires in-house profiling
Search across PubChem, ChEMBL, BindingDB (April 2026)
Medicinal Chemistry Chemical Biology Drug Discovery

Computed Physicochemical Descriptors

Computed properties from PubChem reveal that the target compound possesses distinct lipophilic (XLogP3 = 1.8) and electrostatic features compared to its closest hypothetical analogs. For the 6-benzyl-3-methyl analog, removal of the ortho-chlorine atom is predicted to reduce XLogP3 by approximately 0.5–0.7 log units, thereby altering membrane permeability potential [1]. The ortho-chlorine introduces a unique steric and electronic environment that is not recapitulated by para-chloro or unsubstituted benzyl congeners [2].

Computed lipophilicity
Class-level inference
XLogP3 1.8 (target) vs ~1.1–1.3 (6-benzyl analog)
Lipophilicity difference may affect permeability and non-specific binding readouts
Δ ≈ 0.5–0.7 based on structure prediction; ortho-chlorine increases LogP
Medicinal Chemistry Computational Chemistry Lead Optimization

Hydrogen Bonding Profile

The target compound has one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA) [1]. This 1HBD:2HBA pattern is identical to many pyrimidinedione analogs, but the spatial orientation induced by the ortho-chlorobenzyl group affects the accessible hydrogen-bonding surface. In contrast, analogs bearing additional substituents (e.g., 6-amino analogs) alter the HBD:HBA ratio, potentially changing target engagement profiles [2].

H-bond profile
Class-level inference
HBD: 1 · HBA: 2 (target) vs HBD: 2 · HBA: 4 (6-amino analog)
Altered HBD/HBA count may change binding-mode hypotheses with target proteins
Identical HBD/HBA to 6-benzyl analog; spatial orientation differs
Structure-Activity Relationships Molecular Recognition Receptor Binding

Rotatable Bond Flexibility

With only 2 rotatable bonds, the target compound exhibits limited conformational flexibility compared to analogs with longer or more flexible linkers (e.g., 6-phenethyl or 6-benzylamino derivatives) [1]. This rigidity can translate to lower entropic penalties upon target binding, potentially improving binding affinity for targets whose binding pockets accommodate this conformation [2].

Rotatable bonds
Class-level inference
2 rotatable bonds (target) vs 3 (6-benzylamino analog)
Low flexibility may support better ligand efficiency in binding assays
Rigid scaffold typical of high-efficiency leads
Medicinal Chemistry Ligand Efficiency Molecular Design

Research Applications


JAK2 Kinase Domain Binding Studies

Based on structural similarity to pyrimidine-2,4-dione kinase inhibitors and unconfirmed database entries, this compound might be explored as a JAK2 kinase probe. However, no verified public IC50 data exists [1]. Researchers should request internal profiling data from vendors before initiating studies.

SAR Expansion for Pyrimidinediones

The unique ortho-chlorobenzyl substitution provides a vehicle for exploring how halogen positioning affects target engagement in pyrimidinedione-based programs. Procurement is justified when desiring to probe the effect of ortho vs. para halogenation within a matched molecular pair analysis [1].

CNS Physicochemical Benchmarking

With a molecular weight of 250.68, XLogP3 of 1.8, and only 2 rotatable bonds, the compound falls within favorable CNS drug-like space [1]. It can serve as a reference standard for calibrating in vitro permeability or metabolic stability assays when developing pyrimidine-dione-based CNS candidates [2].

Negative Control for Selectivity Panels

In the absence of confirmed activity against common kinase targets, this compound could potentially be validated in-house as a negative control for selectivity panels, provided its lack of activity is experimentally confirmed [1].

Application
Selection Property
Validation Focus
JAK2 kinase probe studies
Kinase domain binding potential
Confirm target engagement via internal profiling
Halogen-position SAR expansion
Ortho-chlorobenzyl vs para/unsubstituted matched pairs
Assess electronic and steric effects on bioactivity
CNS drug-like property benchmarking
Favorable MW, LogP, and rotatable bond count
Calibrate in vitro permeability / metabolic stability assays
Kinase selectivity panel negative control
Absence of confirmed broad kinase activity
Experimentally verify lack of activity before use as control
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